Lindenenol
Overview
Description
Lindenenol is a compound with the molecular weight of 230.31 . It is isolated from Radix linderae and has been found to have antioxidant and antibacterial activities .
Molecular Structure Analysis
The IUPAC name for Lindenenol is (4R,4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa [2,3]indeno [5,6-b]furan-4-ol . The crystal structure of Lindenenol has been determined from a three-dimensional X-ray analysis .
Chemical Reactions Analysis
The structure of Lindenenol was correlated chemically with other natural products, having the same fundamental skeleton; lindenenol, lindenenyl acetate, lindenenone, linderoxide and isolinderoxide, isolated from Lindera strychnifolia .
Physical And Chemical Properties Analysis
Lindenenol is a solid compound . It has a density of 1.2±0.1 g/cm^3, a boiling point of 265.4±30.0 °C at 760 mmHg, and a flash point of 114.3±24.6 °C . It also has a molar refractivity of 65.0±0.4 cm^3 .
Scientific Research Applications
Extraction Methods and Phytochemical Content
Extraction Efficiency : Various extraction methods, including Ultrasound-Assisted Extraction (USAE) and Microwave-Assisted Extraction (MAE), significantly influence the yield of polyphenols, including flavonoids and phenolic acids from linden species. USAE has shown the highest efficiency in extracting these compounds (Oniszczuk & Podgórski, 2015).
Infrared Drying Influence : Infrared drying of linden leaves affects the total phenolic content (TPC) and total flavonoid content (TFC), with drying time and temperature influencing the efficiency of extraction and the quality of the phytochemicals extracted (Selvi, 2020).
Antioxidant and Antimicrobial Properties
Antioxidant Capacity : Studies on linden leaves indicate a significant presence of phenolic compounds with potent antioxidant activities, suggesting their potential as a source of nutraceuticals (Wissam et al., 2017).
Antimicrobial Activity : Linden tea, containing various phenolic compounds, shows effective antimicrobial activities against specific human and plant pathogens, highlighting its potential therapeutic use (Pavlović et al., 2020).
Isolation and Structural Analysis
Compound Isolation : Techniques like High-Speed Countercurrent Chromatography (HSCCC) have been effectively used to isolate and purify lindenenol from medicinal herbs, demonstrating the feasibility of extracting and studying individual compounds for potential therapeutic applications (Sun et al., 2006).
Anti-Inflammatory Properties : Lindenane-type sesquiterpenoids, including lindenenol, show significant anti-inflammatory activities, indicating their potential as therapeutic agents for inflammatory diseases (Wei et al., 2019).
Beverage and Nutritional Applications
- Herbal Tea Properties : Research on linden-based herbal tea beverages reveals their rich antioxidant capacity and bioaccessibility of phenolics, underscoring their potential as health-promoting beverages (Suna et al., 2018).
Kinetics and Modeling of Extraction
- Extraction Kinetics : Optimizing the extraction conditions for total phenols and flavonoids from linden flowers, as well as applying mathematical models, helps in understanding and improving the extraction process for these beneficial compounds (Mitic et al., 2021).
Antinociceptive and Anti-Inflammatory Activities
- Antinociceptive and Anti-inflammatory Activities : Flavonoids extracted from linden leaves, including those related to lindenenol, exhibit significant antinociceptive and anti-inflammatory effects, suggesting their potential in treating pain and inflammation (Toker et al., 2004)
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDJYSVGPBJZSG-PSDLAXTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949025 | |
Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linderene | |
CAS RN |
26146-27-0 | |
Record name | Lindenenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26146-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lindenenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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